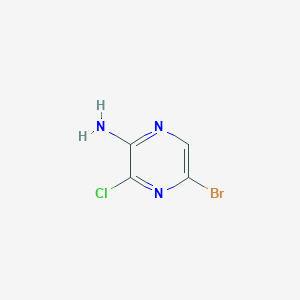

5-Bromo-3-chloropyrazin-2-amine

Beschreibung

The Significance of Pyrazine (B50134) Derivatives in Chemical Science

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in the development of a wide array of functional molecules. benthamdirect.com Its derivatives are the subject of extensive research due to their diverse applications.

Nitrogen-containing heterocyclic compounds are of paramount importance in the fields of medicinal chemistry and agrochemicals. openmedicinalchemistryjournal.comelsevierpure.com It is estimated that approximately 70% of all commercialized drugs and agrochemicals contain a heterocyclic component. researchgate.net These structures are found at the core of many biologically active substances, including pharmaceuticals, vitamins, and pesticides. researchgate.netnih.gov The presence of nitrogen atoms allows for the formation of hydrogen bonds with biological targets, a key factor in the design of new therapeutic agents. nih.gov Pyrazine derivatives, in particular, have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.commdpi.com

Beyond their direct biological applications, pyrazines are highly valued as versatile intermediates in organic synthesis. openmedicinalchemistryjournal.comtandfonline.com Their unique electronic properties and the ability to undergo various chemical transformations make them ideal building blocks for constructing more complex molecules. openmedicinalchemistryjournal.comelsevierpure.com They are frequently employed in coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to create novel compounds with desired functionalities. tandfonline.com The adaptability of the pyrazine ring system allows for the synthesis of a wide range of derivatives with tailored properties for applications in materials science, dyes, and polymers. openmedicinalchemistryjournal.comelsevierpure.com

The introduction of halogen atoms onto the pyrazine ring significantly enhances its synthetic utility. Halogenated pyrazines are crucial precursors in a multitude of chemical reactions. beilstein-archives.org The carbon-halogen bond provides a reactive site for various transformations, including nucleophilic substitution and cross-coupling reactions, enabling the introduction of diverse functional groups. beilstein-archives.orgacs.org This versatility has made halogenated pyrazines indispensable in the synthesis of complex heterocyclic systems and has led to the development of novel compounds with potential applications in medicinal and materials science. nih.govnih.gov

Contextualizing 5-Bromo-3-chloropyrazin-2-amine within Halogenated Pyrazine Research

Among the vast array of halogenated pyrazines, this compound stands out as a particularly useful and intriguing molecule. Its specific arrangement of functional groups imparts unique reactivity and makes it a valuable starting material for a range of synthetic endeavors.

This compound is a solid, crystalline compound with the molecular formula C4H3BrClN3. chembk.comlookchem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C4H3BrClN3 | chembk.comchemdad.com |

| Molecular Weight | 208.44 g/mol | chemdad.com |

| Melting Point | 128 °C | lookchem.comchembk.com |

| Boiling Point | 271 °C | lookchem.comchembk.com |

| Density | 1.960 g/cm³ | lookchem.com |

| Flash Point | 118 °C | lookchem.comchembk.com |

The presence of three distinct functional groups—an amine, a bromine atom, and a chlorine atom—on the pyrazine core gives this compound a unique reactivity profile. The two different halogen atoms allow for selective and sequential reactions. This differential reactivity is a key feature that synthetic chemists exploit to build molecular complexity in a controlled manner. The amino group also influences the electronic nature of the pyrazine ring and can participate in various chemical transformations.

Currently, this compound is primarily utilized as a synthetic intermediate in the pharmaceutical and chemical research sectors. lookchem.com Its role as a building block for more complex molecules is well-established, particularly in the synthesis of drug candidates. lookchem.com However, while its application in synthesis is widespread, detailed public information regarding its own intrinsic biological activities or potential hazards is not extensively documented. lookchem.com Further research is needed to fully characterize its toxicological profile and to explore potential applications beyond its role as a synthetic intermediate. The development of more efficient and environmentally friendly synthetic routes to this compound also remains an area of active interest.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-3-chloropyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClN3/c5-2-1-8-4(7)3(6)9-2/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBJPMURTWCBMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674251 | |

| Record name | 5-Bromo-3-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21943-13-5 | |

| Record name | 5-Bromo-3-chloropyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-chloropyrazin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Reactivity and Mechanistic Investigations of 5 Bromo 3 Chloropyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyrazine (B50134) Ring

Nucleophilic aromatic substitution (SNAr) is a primary mode of functionalization for electron-poor aromatic systems like pyrazine. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. masterorganicchemistry.comyoutube.com The presence of electron-withdrawing nitrogen atoms in the pyrazine ring facilitates this pathway by stabilizing the anionic intermediate. youtube.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, breaking the ring's aromaticity. wikipedia.org Consequently, the leaving group's ability is not primarily dictated by its bond strength to the carbon, but rather by the electronegativity of the halogen, which influences the electrophilicity of the carbon atom being attacked. The established reactivity order for halogens as leaving groups in SNAr reactions is counterintuitive to that seen in SN2 reactions, following the trend F > Cl ≈ Br > I. wikipedia.orgnih.gov This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. wikipedia.org

Table 1: General Reactivity of Halogen Leaving Groups in SNAr Reactions

| Halogen | Relative Reactivity | Rationale |

| Fluorine (F) | Highest | High electronegativity strongly activates the carbon for nucleophilic attack. wikipedia.org |

| Chlorine (Cl) | Intermediate | Offers a balance between good activation and leaving group ability. nih.govchemrxiv.org |

| Bromine (Br) | Intermediate | Reactivity is often comparable to that of chlorine. nih.govchemrxiv.org |

| Iodine (I) | Lowest | Lower electronegativity provides less activation for the initial attack. nih.gov |

The regiochemical outcome of SNAr reactions on substituted pyrazines is strongly influenced by the electronic nature of the substituents already present on the ring. The amino group at the C-2 position in 5-Bromo-3-chloropyrazin-2-amine is a strong electron-donating group (EDG). Studies on analogous 2-substituted 3,5-dichloropyrazines have shown that an EDG at the 2-position directs incoming nucleophiles preferentially to the 3-position. researchgate.netresearchgate.net Conversely, an electron-withdrawing group (EWG) at the C-2 position would direct the attack to the 5-position. researchgate.netresearchgate.net

This directing effect is rationalized by the ability of the electron-donating amino group to destabilize the accumulation of negative charge at the adjacent C-3 position in the transition state, making the alternative C-5 position less favorable for attack. Therefore, in the case of this compound, nucleophilic attack is predicted to occur selectively at the C-3 position, leading to the displacement of the chloride ion.

Table 2: Regioselectivity of SNAr on 2-Substituted Dihalopyrazines

| Substituent at C-2 | Electronic Nature | Preferred Position of Nucleophilic Attack |

| -NH2, -OR | Electron-Donating Group (EDG) | C-3 researchgate.netresearchgate.net |

| -NO2, -CN, -COOR | Electron-Withdrawing Group (EWG) | C-5 researchgate.netresearchgate.net |

The mechanism for halogen displacement in this compound follows the classical SNAr pathway. A nucleophile attacks the electron-deficient pyrazine ring at the C-3 position (directed by the C-2 amino group), forming a resonance-stabilized anionic σ-complex, known as a Meisenheimer intermediate. masterorganicchemistry.com In the subsequent, typically faster step, the aromaticity of the pyrazine ring is restored by the expulsion of the chloride leaving group. wikipedia.org

Computational studies using Density Functional Theory (DFT) have become a standard tool for investigating the mechanisms of such reactions. These theoretical calculations help to rationalize the observed regioselectivity by examining the energies of the transition states and intermediates for attack at both the C-3 and C-5 positions, confirming the directing role of the substituents. researchgate.net While most SNAr reactions are stepwise, some concerted mechanisms have been reported for other heterocyclic systems, although the stepwise pathway is predominant for pyrazines. nih.gov

Electrophilic Aromatic Substitution on the Pyrazine Core

Direct electrophilic aromatic substitution on the pyrazine ring is exceptionally challenging. The pyrazine system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic deficiency deactivates the ring towards attack by electrophiles. Furthermore, the basic nitrogen atoms readily react with Lewis acids or strong protic acids that are required to catalyze most electrophilic substitution reactions. This protonation or coordination further deactivates the ring, making substitution even more difficult.

To overcome these challenges, functionalization of the pyrazine core with electrophiles is typically achieved through indirect methods. One of the most effective strategies is directed ortho metalation (DoM) or halogen-metal exchange. researchgate.net These methods involve the use of strong bases or organometallic reagents to deprotonate a C-H bond or exchange a halogen atom for a metal (e.g., lithium or magnesium). This creates a nucleophilic pyrazinyl-metal species, which can then react with a wide range of electrophiles to introduce new substituents onto the ring with high regioselectivity. researchgate.net For this compound, a halogen-metal exchange at the more reactive C-Br position would be a plausible route to introduce an electrophile at the C-5 position.

Radical Reactions Involving this compound

The carbon-halogen bonds in this compound can also serve as handles for radical reactions. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. libretexts.org A common method for initiating such reactions is through the use of a radical initiator like azobisisobutyronitrile (AIBN) upon heating, which can generate a chain-propagating radical, such as a tributyltin radical from tributyltin hydride (Bu₃SnH). libretexts.org

The tributyltin radical can abstract a halogen atom from the pyrazine ring to generate a pyrazinyl radical. Given the relative bond strengths (C-Br < C-Cl), the bromine atom at the C-5 position would be preferentially abstracted. The resulting C-5 pyrazinyl radical is a versatile intermediate that can participate in various transformations, such as:

Hydrogenation: Abstraction of a hydrogen atom from a donor like Bu₃SnH to yield the de-brominated product, 3-chloropyrazin-2-amine.

Intermolecular C-C Bond Formation: Addition to an activated alkene or alkyne to form a new carbon-carbon bond. libretexts.org

Intramolecular Cyclization: If a suitable tethered radical acceptor is present in a substituent, intramolecular cyclization can occur, which is a powerful method for constructing new ring systems. libretexts.org

Another potential pathway involves the amino group. It could be converted to an N-haloamine, which upon homolytic cleavage of the N-X bond, could initiate intramolecular radical reactions like the Hofmann-Löffler-Freytag reaction to functionalize a remote position. libretexts.org

Coordination Chemistry of this compound

The coordination chemistry of this compound is a rich field of study, driven by the molecule's multiple potential coordination sites and its capacity for engaging in various non-covalent interactions. These characteristics make it a versatile building block for the synthesis of novel metal complexes and coordination polymers.

This compound possesses several features that define its properties as a ligand. The pyrazine ring contains two nitrogen atoms, both of which are potential coordination sites for metal ions. The amino group at the 2-position and the halogen substituents (bromo at C5 and chloro at C3) modulate the electronic properties of the pyrazine ring, influencing its basicity and, consequently, its coordination behavior.

The presence of both an amino group and halogen substituents creates a complex interplay of electronic and steric effects. The amino group is an electron-donating group, which increases the electron density on the pyrazine ring, potentially enhancing the Lewis basicity of the ring nitrogens. Conversely, the electron-withdrawing nature of the chlorine and bromine atoms can decrease the basicity of the ring nitrogens, making them less likely to coordinate to metal centers. The positions of these substituents are crucial in determining which of the pyrazine nitrogens is more likely to act as a coordination site.

While specific studies on the metal complexes of this compound are not extensively documented in publicly available research, valuable insights can be drawn from studies on its isomers and other closely related chloro-substituted pyrazin-2-amines. For instance, research on chloro-substituted pyrazin-2-amine ligands in complex with copper(I) bromide has shown that these types of ligands can act as monodentate or bridging ligands, coordinating to one or more metal centers through the pyrazine nitrogen atoms. The specific coordination mode is often influenced by the steric hindrance imposed by the substituents on the pyrazine ring.

In the case of this compound, the chlorine atom at the 3-position is adjacent to one of the ring nitrogens (N4), which could sterically hinder coordination at this site. Therefore, it is plausible that this ligand would preferentially coordinate to metal centers through the less sterically encumbered nitrogen atom (N1). The formation of metal complexes would involve the reaction of the pyrazine ligand with a metal salt, leading to the displacement of solvent molecules or other weakly bound ligands from the metal's coordination sphere.

Table 1: Predicted Coordination Behavior of this compound

| Feature | Predicted Influence on Coordination |

|---|---|

| Pyrazine Ring Nitrogens | Two potential coordination sites (N1 and N4). |

| Amino Group (C2) | Electron-donating, potentially increasing ring basicity. |

| Chloro Group (C3) | Electron-withdrawing and sterically hindering for N4 coordination. |

| Bromo Group (C5) | Electron-withdrawing. |

| Preferred Coordination Site | N1 is the more likely coordination site due to reduced steric hindrance. |

Beyond its role as a primary ligand in metal complexes, this compound is capable of participating in a variety of non-covalent interactions, which are crucial in the formation of extended supramolecular architectures. The amino group is a hydrogen bond donor, while the pyrazine nitrogens and the halogen atoms can act as hydrogen bond acceptors.

The presence of both hydrogen bond donors and acceptors allows for the formation of intricate hydrogen-bonding networks. For example, the amino group can form hydrogen bonds with the nitrogen atoms of adjacent pyrazine rings, leading to the formation of dimers or chains. In the solid state, these interactions can play a significant role in dictating the crystal packing of the molecule.

Furthermore, the bromine and chlorine atoms on the pyrazine ring introduce the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen atom or another halogen atom. In the context of metal complexes, the halogen atoms of this compound could interact with the halide ions in the coordination sphere of the metal or with other Lewis basic sites in the crystal lattice. These interactions, though weaker than covalent bonds, are directional and can be a powerful tool for controlling the assembly of molecules in the solid state.

Studies on related chloro-substituted pyrazin-2-amine copper(I) bromide complexes have demonstrated the importance of both hydrogen and halogen bonding in the formation of one- and two-dimensional coordination polymers. In these structures, a combination of cyclic and non-cyclic hydrogen bonds between the amino group and the bromide ions, as well as halogen bonds between the chlorine atoms and the bromide ions, are responsible for the formation of extended networks. It is highly probable that this compound would exhibit similar behavior, utilizing both hydrogen and halogen bonding to direct the formation of complex supramolecular structures.

Table 2: Potential Non-Covalent Interactions of this compound

| Interaction Type | Donor | Acceptor |

|---|---|---|

| Hydrogen Bonding | Amino Group (N-H) | Pyrazine Nitrogen, Halogen Atoms |

| Halogen Bonding | Bromine Atom, Chlorine Atom | Lewis Bases (e.g., N, Br, Cl) |

The ability of this compound to act as a multifunctional ligand, capable of both coordination to metal centers and participation in extensive non-covalent interactions, makes it a promising candidate for the construction of coordination polymers and metal-organic frameworks (MOFs). Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands, while MOFs are a subclass of coordination polymers that are characterized by their porous nature.

The directional nature of the coordination bonds and the non-covalent interactions involving this compound can be exploited to design materials with specific topologies and properties. By carefully selecting the metal ion and the reaction conditions, it should be possible to control the dimensionality of the resulting coordination polymer, leading to the formation of one-, two-, or three-dimensional structures.

For instance, the use of a metal ion that prefers a specific coordination geometry, such as tetrahedral or octahedral, in conjunction with the directional bonding capabilities of this compound, could lead to the predictable formation of a desired network structure. The halogen atoms on the pyrazine ring could also be utilized as reactive sites for post-synthetic modification, allowing for the tuning of the properties of the resulting coordination polymer or MOF.

While specific examples of coordination polymers or MOFs constructed from this compound are not readily found in the current literature, the principles established from the study of analogous systems strongly suggest its potential in this area. The versatility of this ligand, with its multiple coordination sites and ability to form robust hydrogen and halogen bonding networks, makes it an attractive target for future research in the design and synthesis of novel functional materials.

Applications of 5 Bromo 3 Chloropyrazin 2 Amine in Complex Molecule Synthesis

Building Block in Pharmaceutical Intermediate Synthesis

5-Bromo-3-chloropyrazin-2-amine is extensively utilized as a key intermediate in the synthesis of pharmaceutical compounds. lookchem.com Its structural framework is a recurring motif in a variety of biologically active molecules, contributing to their therapeutic effects. The presence of the pyrazine (B50134) ring, a privileged scaffold in medicinal chemistry, along with the reactive halogen and amine substituents, allows for the strategic construction of diverse molecular libraries for drug discovery programs.

Precursor for Biologically Active Compounds

This compound serves as a crucial precursor for a multitude of biologically active molecules. lookchem.com Its reactivity allows for its incorporation into larger, more complex structures with potential therapeutic applications. lookchem.com For instance, it is a key component in the synthesis of novel compounds that can interact with specific biological targets, influencing their pharmacological properties. lookchem.com The 2(1H)-pyrazinone heterocycle, which can be derived from pyrazine intermediates, is a motif that has shown potential for the ATP-competitive inhibition of kinases, a class of enzymes often implicated in diseases like cancer. lookchem.com

Development of Novel Therapeutic Agents and Analogs

The unique substitution pattern of this compound makes it an attractive starting material for the development of novel therapeutic agents and their analogs. lookchem.com Medicinal chemists leverage the differential reactivity of the bromine and chlorine atoms to introduce various functional groups, leading to the creation of new chemical entities with potentially improved efficacy and reduced side effects. lookchem.com This strategic modification is fundamental in the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery.

Role in Agrochemical Synthesis

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. chemimpex.com The pyrazine core is a feature of some pesticides, and the ability to selectively functionalize the molecule allows for the synthesis of new crop protection agents. chemimpex.comchembk.com The development of effective and targeted pesticides is crucial for sustainable agriculture, and this compound provides a chemical scaffold for creating such molecules. chemimpex.com

Synthesis of Advanced Materials and Functional Molecules

While the primary applications of this compound are in the life sciences, its versatile reactivity also lends itself to the synthesis of advanced materials and functional molecules. The ability to undergo various coupling reactions and substitutions makes it a candidate for the construction of organic materials with specific electronic or photophysical properties.

Chemo- and Regioselective Transformations for Diverse Product Formation

A key aspect of the utility of this compound lies in the ability to perform chemo- and regioselective reactions. nih.gov This control over reactivity allows for the predictable and efficient synthesis of a wide array of derivatives.

Derivatization via Halogen Selectivity (Bromine vs. Chlorine)

The presence of two different halogen atoms, bromine and chlorine, on the pyrazine ring is a significant feature of this molecule. nih.gov This differential reactivity enables selective transformations. nih.gov For example, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective substitution of the bromine atom, leaving the chlorine atom available for subsequent transformations. This stepwise functionalization is a powerful strategy for building molecular complexity in a controlled manner.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₃BrClN₃ chemdad.com |

| Molecular Weight | 208.44 g/mol chemdad.com |

| Melting Point | 128 °C chemdad.com |

| Boiling Point | 271 °C chembk.com |

| Density | 1.960 g/cm³ chembk.com |

| Flash Point | 118 °C chembk.com |

| pKa | 0.81±0.10 (Predicted) chembk.com |

| Storage Temperature | 2-8 °C, under inert gas chembk.com |

Amine Group Transformations and Their Synthetic Utility

The primary aromatic amine group of this compound is a critical functional handle that provides a gateway for extensive molecular elaboration. Its nucleophilic character allows it to participate in a variety of chemical reactions, enabling the construction of more complex derivatives. This versatility makes the compound a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors and other pharmacologically active agents. lookchem.comed.ac.uk The strategic transformation of this amine group is a key step in modifying the compound's electronic properties and biological interactions. lookchem.com

Amide Bond Formation (Acylation)

One of the most fundamental transformations of the 2-amino group is its conversion into an amide. This reaction, typically achieved through acylation with reagents like acyl chlorides or anhydrides, serves multiple purposes. It can act as a protecting group strategy, temporarily masking the amine's reactivity while other positions on the pyrazine ring are modified. More importantly, the resulting amide bond introduces a new substituent and can be a crucial pharmacophore that engages in hydrogen bonding with biological targets.

While specific examples detailing the acylation of this compound are often embedded within proprietary patent literature, the reactivity is well-established for analogous heterocyclic amines. For instance, the selective acylation of the exocyclic amine on 5-bromo-2-aminobenzimidazole using acetic anhydride (B1165640) demonstrates a straightforward method to form the corresponding acetamide. mdpi.com This reaction highlights the nucleophilicity of the amino group and provides a reliable model for its transformation on the pyrazine scaffold.

Table 1: Representative Acylation of a Heterocyclic Amine

| Reactant | Reagent | Product | Purpose |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | N-(5-Bromo-3-chloropyrazin-2-yl)amide | Introduction of new functional groups; modification of biological activity. |

Carbon-Nitrogen (C-N) Bond Formation

The formation of new carbon-nitrogen bonds at the 2-amino position is a powerful strategy for introducing significant structural diversity. This can be achieved through reactions such as N-alkylation and N-arylation.

N-Alkylation: The amine can react with alkyl halides through a nucleophilic substitution (SN2) mechanism. mnstate.edu This appends alkyl chains to the nitrogen atom, which can be used to probe steric and electronic requirements in binding pockets of target proteins. To avoid polyalkylation, this reaction often requires careful control of stoichiometry and reaction conditions. mnstate.edu

N-Arylation: Modern cross-coupling methodologies have enabled the efficient formation of N-aryl bonds. Copper-catalyzed N-arylation reactions, for example, have been successfully employed to couple aryl boronic acids with heterocyclic amines like 2-aminobenzimidazoles. mdpi.com In these reactions, a base such as tetramethylethylenediamine (TMEDA) can facilitate the formation of a stable copper complex that enhances reactivity for selective N-arylation. mdpi.com This transformation is pivotal for synthesizing diarylamine structures, a common motif in kinase inhibitors.

Table 2: Representative N-Arylation Reaction

| Amine Source | Coupling Partner | Catalyst/Base | Product | Synthetic Utility |

|---|---|---|---|---|

| This compound | Aryl Boronic Acid | Cu(OAc)₂ / TMEDA | N-Aryl-5-bromo-3-chloropyrazin-2-amine | Construction of complex scaffolds for drug discovery. |

Diazotization and Subsequent Displacement

The primary aromatic amine of this compound can be converted into a diazonium salt (-N₂⁺) using reagents like sodium nitrite (B80452) in the presence of a strong acid. This diazonium intermediate is highly versatile and can be displaced by a wide array of nucleophiles in Sandmeyer-type reactions. This pathway allows for the complete removal of the nitrogen functionality and the introduction of other groups that are otherwise difficult to install directly.

This specific transformation is documented in the synthesis of 5-bromo-6-chloropyrazin-2-amine, a structural isomer of the title compound. In that synthesis, an aminopyrazine derivative undergoes diazotization followed by bromination, demonstrating the utility of this reaction on the pyrazine ring system. The ability to replace the amine with halides, hydroxyl, or cyano groups dramatically expands the synthetic potential of this compound as a versatile intermediate.

Table 3: Synthetic Utility of Diazotization

| Starting Material | Reaction | Intermediate | Potential Products | Significance |

|---|---|---|---|---|

| This compound | Diazotization (NaNO₂, H⁺) | 5-Bromo-3-chloropyrazine-2-diazonium salt | 5-Bromo-3-chloro-2-halopyrazine, 5-Bromo-3-chloropyrazin-2-ol | Access to diverse functional group patterns on the pyrazine core. |

These transformations of the amine group are instrumental in leveraging this compound as a foundational element for building sophisticated molecules with tailored properties for various applications, most notably in the creation of targeted therapeutics. lookchem.comchembk.com

Computational and Theoretical Studies on 5 Bromo 3 Chloropyrazin 2 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of 5-Bromo-3-chloropyrazin-2-amine. These calculations can elucidate the distribution of electrons within the molecule, its orbital energies, and its reactivity patterns.

DFT studies on related halopyrazines have shown that the introduction of halogen atoms significantly influences the electronic properties of the pyrazine (B50134) ring. uniba.sk For this compound, the electronegative chlorine and bromine atoms, along with the nitrogen atoms in the pyrazine ring, create a complex electronic landscape. The amino group, being an electron-donating group, further modulates this electronic structure.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's stability and reactivity. In related halogenated anilines, the presence of halogen and amine groups leads to a redistribution of electron density, affecting the HOMO-LUMO gap and the sites for electrophilic and nucleophilic attack. researchgate.net

Molecular electrostatic potential (MEP) maps are another valuable tool derived from quantum chemical calculations. The MEP visualizes the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential (red and yellow) around the nitrogen atoms and the halogen atoms, indicating their propensity to interact with electrophiles. The amino group would also influence the potential, with the nitrogen atom being a site of negative potential and the hydrogen atoms being sites of positive potential (blue).

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Compounds

| Property | Predicted Value/Characteristic | Basis of Prediction |

| HOMO Energy | Relatively high | Presence of electron-donating amino group |

| LUMO Energy | Relatively low | Presence of electron-withdrawing pyrazine ring and halogens |

| HOMO-LUMO Gap | Moderate | Combined effect of donor and acceptor groups |

| Dipole Moment | Significant | Asymmetric substitution on the pyrazine ring |

| Electron Affinity | Positive | Halopyrazines are known to form stable anions uniba.sk |

| Most Nucleophilic Sites | Pyrazine nitrogen atoms, Amino nitrogen | High electron density shown in MEP maps of similar molecules |

| Most Electrophilic Sites | Carbon atom attached to bromine, Carbon atom attached to chlorine | Electron-withdrawing nature of halogens |

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of conformational changes and intermolecular interactions over time.

While specific MD simulation studies on this compound are not widely published, studies on related 2-aminopyrazine (B29847) derivatives have been conducted to understand their binding mechanisms with biological targets. nih.gov For instance, MD simulations can reveal how the molecule fits into the active site of an enzyme, the key hydrogen bonds, and other non-covalent interactions that stabilize the complex. nih.gov

In a simulation of this compound in an aqueous solution, the polar nature of the molecule would lead to strong interactions with water molecules. The pyrazine nitrogen atoms and the amino group would act as hydrogen bond acceptors, while the amino hydrogens would act as hydrogen bond donors. The halogen atoms would participate in halogen bonding, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition and materials science.

MD simulations can also be used to study the reactivity of the molecule. For example, by simulating the molecule in the presence of a reactant, it is possible to observe the reaction pathway and identify the transition states and intermediates. This can be particularly useful for understanding the mechanisms of reactions such as nucleophilic aromatic substitution, where the chlorine or bromine atom is displaced by a nucleophile.

Table 2: Potential Interactions of this compound in a Biological Environment as Predicted by MD Simulation Principles

| Interaction Type | Potential Interacting Partners | Significance |

| Hydrogen Bonding | Amino acid residues (e.g., Asp, Glu, Ser, Thr), Water | Key for binding affinity and specificity to biological targets |

| Halogen Bonding | Electron-rich atoms (e.g., O, N, S) in amino acid residues | Directional interaction that can enhance binding affinity |

| π-π Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Contributes to the stability of the protein-ligand complex |

| Hydrophobic Interactions | Nonpolar amino acid residues | Can drive the binding of the molecule to hydrophobic pockets |

Predictive Modeling for Synthetic Pathway Design

Computational tools can be employed to design efficient synthetic pathways for this compound. Retrosynthetic analysis software can suggest potential disconnections and precursor molecules based on known chemical reactions. Furthermore, quantum chemical calculations can be used to evaluate the feasibility of proposed reaction steps by calculating activation energies and reaction enthalpies.

A plausible synthetic route to this compound could start from 2-aminopyrazine. The synthesis of related N-substituted 3-aminopyrazine-2-carboxamides has been reported, providing a basis for potential synthetic strategies. nih.gov The introduction of the chlorine and bromine atoms would require regioselective halogenation reactions. The order of these halogenation steps would be critical to achieving the desired substitution pattern.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, can also be used to guide the design of new derivatives of this compound with desired properties. nih.govresearchgate.net By correlating the structural features of a series of compounds with their biological activity or other properties, QSAR models can predict the activity of new, unsynthesized molecules. This allows for the prioritization of synthetic targets and the more efficient discovery of new functional molecules.

Table 3: A Plausible Computationally-Informed Synthetic Pathway for this compound

| Step | Reaction | Reagents and Conditions | Computational Justification |

| 1 | Chlorination of 2-Aminopyrazine | N-Chlorosuccinimide (NCS) in a suitable solvent | DFT calculations can predict the most likely site of electrophilic attack on the 2-aminopyrazine ring, guiding the choice of chlorinating agent and reaction conditions. |

| 2 | Bromination of 3-Chloro-2-aminopyrazine | N-Bromosuccinimide (NBS) or Br2 in a suitable solvent | Quantum chemical calculations can help in understanding the directing effects of the amino and chloro substituents to achieve the desired regioselectivity for the bromination step. |

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional conformation of this compound is crucial for its interactions with other molecules. Conformational analysis can be performed using computational methods to identify the most stable conformers and the energy barriers between them. For substituted pyrazines, the orientation of the substituents relative to the ring is a key conformational feature. dtic.mil In the case of this compound, the rotation of the amino group is a primary conformational variable.

Computational methods, particularly DFT, are also highly effective in predicting the spectroscopic properties of molecules. By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. These predicted spectra can be compared with experimental data to confirm the structure of the molecule and to aid in the assignment of the observed spectral bands. chemrxiv.org

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated using quantum chemical methods. These calculations can provide valuable information for the interpretation of experimental NMR spectra, helping to assign the signals to the specific protons and carbons in the molecule. High-resolution mass spectrometry (HRMS) data can also be compared with the calculated exact mass of the molecule to confirm its elemental composition.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features | Basis of Prediction |

| Infrared (IR) Spectroscopy | N-H stretching vibrations (~3300-3500 cm⁻¹), Aromatic C-H stretching (~3000-3100 cm⁻¹), C=N and C=C ring stretching (~1400-1600 cm⁻¹), C-Cl and C-Br stretching (below 1000 cm⁻¹) | DFT calculations on similar halogenated aromatic amines researchgate.net |

| ¹H NMR Spectroscopy | A singlet for the pyrazine proton, A broad singlet for the NH₂ protons | Chemical shift calculations based on the electronic environment of the protons |

| ¹³C NMR Spectroscopy | Four distinct signals for the pyrazine ring carbons | Chemical shift calculations considering the effects of the substituents |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₄H₃BrClN₃ | Calculation of the monoisotopic mass |

Future Directions and Emerging Research Avenues for 5 Bromo 3 Chloropyrazin 2 Amine

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of pyrazine (B50134) derivatives often involves multi-step processes that can be resource-intensive. tandfonline.comtandfonline.com Future research is increasingly focused on the development of novel catalytic systems to improve the efficiency, selectivity, and scope of reactions involving precursors like 5-Bromo-3-chloropyrazin-2-amine. The halogenated sites on the pyrazine ring are prime targets for cross-coupling reactions, a cornerstone of modern organic synthesis.

Advancements are anticipated in the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are instrumental in forming new carbon-carbon and carbon-nitrogen bonds. researchgate.nettandfonline.com Research is geared towards creating more active and stable palladium catalysts that can function at lower loadings and under milder conditions. For instance, the development of phosphine-supported ruthenium nanoparticle catalysts has already shown promise in the synthesis of substituted pyrazines. tandfonline.com

Furthermore, the exploration of catalysts based on more abundant and less expensive metals like copper, nickel, and iron is a significant trend. Nickel-catalyzed Kumada–Corriu cross-coupling has been successfully used for synthesizing trisubstituted pyrazines, demonstrating a viable alternative to palladium-based systems. mdpi.com The development of such catalysts for reactions with this compound could significantly reduce costs and environmental impact.

Table 1: Emerging Catalytic Systems for Pyrazine Synthesis

| Catalyst Type | Reaction | Potential Advantages |

|---|---|---|

| Phosphine-Supported Ruthenium Nanoparticles | Pyrazine Synthesis from α-Diketones | High efficiency, potential for broader substrate scope. tandfonline.com |

| Nickel-Based Catalysts | Kumada–Corriu Cross-Coupling | Cost-effective alternative to palladium, robust for specific couplings. mdpi.com |

| Copper-Based Catalysts | Condensation & Cyclodehydrogenation | Lower cost, used in various condensation reactions to form the pyrazine core. tandfonline.comtandfonline.com |

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

In line with the principles of green chemistry, a major future direction is the development of sustainable and eco-friendly methods for synthesizing and functionalizing this compound. tandfonline.comresearchgate.net This involves minimizing waste, reducing the use of hazardous reagents, and employing energy-efficient processes.

Key areas of research include:

One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can significantly improve efficiency and reduce solvent waste. tandfonline.comresearchgate.net

Enzymatic Catalysis: The use of enzymes, such as lipases, offers a green alternative to traditional chemical catalysts. nih.gov For example, Lipozyme® TL IM has been successfully used for the synthesis of pyrazinamide (B1679903) derivatives under mild conditions (45 °C) in greener solvents like tert-amyl alcohol. nih.gov This approach avoids the use of hazardous reagents like thionyl chloride, which are common in conventional methods. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames. It has been effectively used in the synthesis of pyrazine-triazole conjugates. nih.gov

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents, such as water or bio-based solvents, is a critical aspect of sustainable synthesis. google.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Pyrazine Derivatives

| Feature | Conventional Method (e.g., using Thionyl Chloride) | Green Method (e.g., Enzymatic) |

|---|---|---|

| Reagents | Often involves hazardous chemicals (e.g., thionyl chloride, DMF). nih.gov | Utilizes biocatalysts (e.g., Lipozyme® TL IM), minimizes hazardous reagents. nih.gov |

| Conditions | May require harsh conditions (e.g., high temperatures, refluxing). tandfonline.com | Mild conditions (e.g., 45 °C), atmospheric pressure. nih.gov |

| Solvents | Often uses volatile organic compounds. google.com | Employs greener solvents like tert-amyl alcohol. nih.gov |

| Efficiency | Can be multi-step with purification at each stage. | Can be performed in continuous-flow systems, potentially reducing reaction time. nih.gov |

| Waste | Generates more chemical waste. | Reduces waste, aligns with green chemistry principles. nih.gov |

Advanced Applications in Drug Discovery and Development

The pyrazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. researchgate.netnih.gov this compound is a key starting material for creating libraries of novel compounds to be screened for therapeutic activity against a wide range of diseases.

Future research in this area will likely focus on:

Anticancer Agents: Pyrazine derivatives have shown activity as anticancer agents. nih.gov Research is moving towards developing inhibitors of specific kinases (e.g., CK2, PIM) and other targets involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP). tandfonline.comnih.gov

Antitubercular and Antimicrobial Agents: There is a pressing need for new drugs to combat drug-resistant tuberculosis and other bacterial infections. rsc.org Hybrid molecules combining the pyrazine core with other pharmacophores, like 1,2,4-triazole, have shown noteworthy activity against Mycobacterium tuberculosis. rsc.org

Antiviral Therapeutics: The COVID-19 pandemic highlighted the need for new antiviral drugs. nih.gov Pyrazine-based conjugates have been synthesized and screened for activity against SARS-CoV-2, with some showing significant potency and favorable selectivity indexes compared to reference drugs. nih.gov

Neurological and Cardiovascular Drugs: Pyrazine derivatives have been investigated for neuroprotective and antithrombotic activities. nih.gov Future work could involve optimizing these compounds to treat conditions like stroke and cardiovascular disease. nih.gov

Computational studies are becoming increasingly important in guiding these efforts, helping to predict drug-target interactions and design more potent and specific molecules. mdpi.com

Investigation of Materials Science Applications

The unique electronic properties of the pyrazine ring make it an attractive component for advanced functional materials. The presence of halogen atoms on this compound provides handles for further modification, allowing for the tuning of material properties.

Emerging applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Pyrazine derivatives, specifically 2,5-di(aryleneethynyl)pyrazines, have been shown to possess electron-transporting properties. rsc.org When used as a dopant in the emissive layer of an OLED, they can significantly enhance device efficiency. rsc.org The electron-deficient nature of the pyrazine ring helps to lower the HOMO-LUMO gap, a desirable feature for electronic materials. rsc.org

Photoluminescent Materials: Pyrazine-containing ligands can be used to synthesize coordination polymers with interesting photoluminescent properties. mdpi.com These materials could find applications in sensors, lighting, and optical devices.

Dyes and Pigments: The pyrazine structure is a chromophore that can be incorporated into larger conjugated systems to create dyes with specific colors and properties. The reactive sites on this compound allow for its integration into polymeric or molecular dyes.

Research in this area will focus on synthesizing novel pyrazine-based materials and characterizing their optoelectronic properties to unlock their potential in next-generation electronics and photonics.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel derivatives of this compound before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates, saving time and resources. researchgate.netresearchgate.net

Virtual Screening and Drug Design: AI can be used to screen vast virtual libraries of compounds for potential interactions with specific biological targets. researchgate.netnih.gov Starting with the this compound scaffold, AI algorithms can generate and evaluate millions of potential derivatives to identify those with the highest predicted binding affinity and best drug-like properties. researchgate.net

Synthesis Prediction: AI tools are being developed to predict optimal synthetic routes for complex molecules. By analyzing vast databases of chemical reactions, these programs can suggest novel and efficient pathways to create derivatives from this compound.

De Novo Drug Design: Deep learning models can design entirely new molecules with desired properties from scratch. researchgate.net These models could use the pyrazine core as a starting point to generate novel structures with high predicted efficacy for specific diseases.

The integration of AI and ML promises to accelerate the pace of discovery and innovation, enabling the rapid development of new drugs and materials based on the this compound framework. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-chloropyrazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogenation of pyrazin-2-amine precursors. For example, bromination at the 5-position followed by chlorination at the 3-position using reagents like NBS (N-bromosuccinimide) or PCl₃ under controlled temperatures (0–5°C) to minimize side reactions. Solvent choice (e.g., DCM or THF) and stoichiometric ratios of halogenating agents are critical for achieving >90% purity . Kinetic studies suggest that microwave-assisted synthesis reduces reaction time by 40% compared to conventional methods .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC (with C18 columns and acetonitrile/water mobile phases) to assess purity (>98% required for pharmacological studies).

- NMR (¹H/¹³C) to confirm substitution patterns: the amine proton at δ 6.2–6.5 ppm, Br and Cl substituents causing deshielding in adjacent carbons.

- Mass spectrometry (ESI-MS) for molecular ion confirmation (m/z ~207 [M+H]⁺). Cross-validate with elemental analysis for Br/Cl content .

Q. What solvents and storage conditions are recommended for maintaining this compound stability?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at 0–6°C in amber vials under inert gas (N₂/Ar). Solubility

- Highly soluble in DMSO (250 mg/mL at 25°C), moderately in ethanol (50 mg/mL). Avoid aqueous buffers (pH >7) due to hydrolysis risks .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the substitution pattern of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL refinement) is critical for confirming regiochemistry. For example, Br and Cl atoms exhibit distinct thermal displacement parameters (B factors) due to size differences. Hydrogen-bonding networks (N–H⋯N) stabilize the lattice, with torsion angles <5° indicating planarity. Data collection at 100 K minimizes thermal motion artifacts .

Q. What strategies mitigate conflicting spectral data in reaction intermediates (e.g., unexpected byproducts)?

- Methodological Answer : If GC-MS/NMR reveals unassigned peaks:

Isolation : Use preparative TLC (silica gel, hexane/EtOAc 7:3) to isolate impurities.

Mechanistic probing : Conduct DFT calculations (B3LYP/6-31G*) to model possible side reactions (e.g., C–N bond cleavage under acidic conditions).

Kinetic profiling : Monitor reaction progress via in situ IR to detect intermediates (e.g., nitrene formation at 2100 cm⁻¹) .

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and Br groups activate the pyrazine ring toward Suzuki-Miyaura couplings. Key considerations:

- Catalyst selection : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in aryl boronic acid couplings (yield: 85% vs. 60%).

- Base optimization : K₂CO₃ in THF/H₂O (3:1) minimizes dehalogenation side reactions.

- Computational validation : NBO analysis shows decreased electron density at C2 (Mulliken charge: +0.32), favoring oxidative addition .

Q. What in silico approaches predict the biological activity of this compound derivatives?

- Methodological Answer :

- Pharmacophore modeling : Map hydrogen-bond acceptors (N1, N4) and hydrophobic regions (Br/Cl) to align with kinase ATP-binding pockets.

- Molecular docking (AutoDock Vina) : Screen against PDB targets (e.g., EGFR kinase, 1M17) to estimate binding affinities (ΔG < −8 kcal/mol suggests inhibition).

- ADMET prediction : Use SwissADME to assess bioavailability (TPSA >80 Ų reduces BBB penetration) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

- Methodological Answer : Variability often arises from:

- Assay conditions : Check cell lines (e.g., HEK293 vs. HeLa) and incubation times.

- Compound stability : Verify if DMSO stock solutions were stored >1 month (degradation observed via LC-MS after 4 weeks).

- Positive controls : Compare with reference inhibitors (e.g., staurosporine for kinase assays). Replicate experiments with independent synthetic batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.